molecular formula C11H15BO5 B1429364 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid CAS No. 1220188-40-8

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid

Cat. No.: B1429364
CAS No.: 1220188-40-8
M. Wt: 238.05 g/mol
InChI Key: GQNVIDPLCCFIIN-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid is an organic compound that features a boron-containing dioxaborolane ring attached to a furan ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of furan-2-carboxylic acid with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and oxidation. The carboxylic acid group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid is unique due to the presence of both a boron-containing dioxaborolane ring and a furan ring with a carboxylic acid group. This combination of functional groups provides distinct reactivity and versatility in various chemical transformations and applications .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO5/c1-10(2)11(3,4)17-12(16-10)8-6-5-7(15-8)9(13)14/h5-6H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNVIDPLCCFIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154977
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220188-40-8
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220188-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid
Reactant of Route 2
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid
Reactant of Route 3
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid
Reactant of Route 4
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid
Reactant of Route 5
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid

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